4-(Bromoacetyl)phenoxyacetic acid 4-(Bromoacetyl)phenoxyacetic acid PTP Inhibitor III is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It binds the catalytic domain of SHP-1 (Ki = 184 µM) and covalently reacts with free thiols, a reaction that is reversible with irradiation (350 nm). PTP Inhibitor III is cell permeable and inhibits a broad range of PTPs.
Brand Name: Vulcanchem
CAS No.: 29936-81-0
VCID: VC0161365
InChI: InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
SMILES: C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol

4-(Bromoacetyl)phenoxyacetic acid

CAS No.: 29936-81-0

Reference Standards

VCID: VC0161365

Molecular Formula: C10H9BrO4

Molecular Weight: 273.08 g/mol

4-(Bromoacetyl)phenoxyacetic acid - 29936-81-0

CAS No. 29936-81-0
Product Name 4-(Bromoacetyl)phenoxyacetic acid
Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
IUPAC Name 2-[4-(2-bromoacetyl)phenoxy]acetic acid
Standard InChI InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Standard InChIKey RLSUZPAAQRBGTM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Description PTP Inhibitor III is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It binds the catalytic domain of SHP-1 (Ki = 184 µM) and covalently reacts with free thiols, a reaction that is reversible with irradiation (350 nm). PTP Inhibitor III is cell permeable and inhibits a broad range of PTPs.
Synonyms α-Bromo-4-(carboxymethoxy)acetophenone;Protein Tyrosine Phosphatase Inhibitor III
Reference 1.Arabaci, G.,Guo, X.C.,Beebe, K.D., et al. αHaloacetophenone derivatives as photoreversible covalent inhibitors of protein tyrosine phosphatases. Journal of the American Chemical Society 121(21), 5085-5086 (1999).
PubChem Compound 4966
Last Modified Nov 11 2021
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